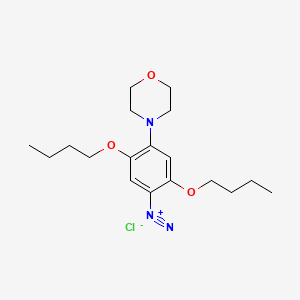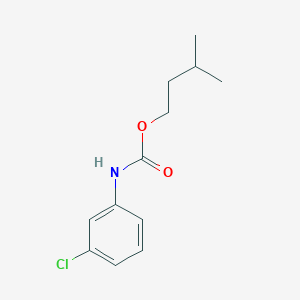
Benzenesulfonamide, N-(diphenylmethylene)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound has a unique structure that includes a benzenesulfonamide moiety substituted with a diphenylmethylene group and a methyl group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with diphenylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. The final product is typically purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, including antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide without the diphenylmethylene and methyl groups.
N-(Phenylmethylene)benzenesulfonamide: Similar structure but lacks the methyl group.
4-Methylbenzenesulfonamide: Lacks the diphenylmethylene group.
Uniqueness
Benzenesulfonamide, N-(diphenylmethylene)-4-methyl- is unique due to the presence of both the diphenylmethylene and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its enzyme inhibition properties and make it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
10399-00-5 |
|---|---|
Formule moléculaire |
C20H17NO2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-benzhydrylidene-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO2S/c1-16-12-14-19(15-13-16)24(22,23)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Clé InChI |
ODLFJRFKAOOIKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




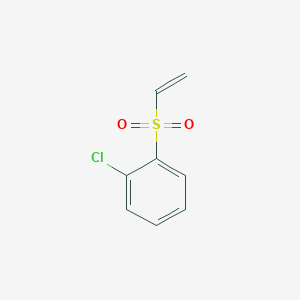
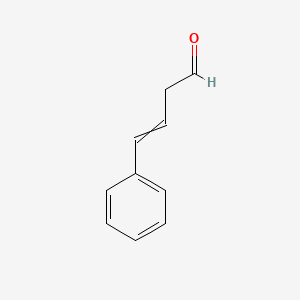

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)
![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)
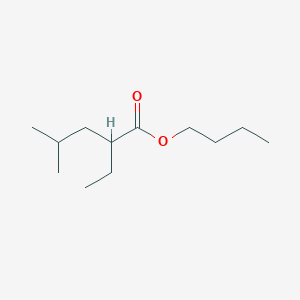
![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
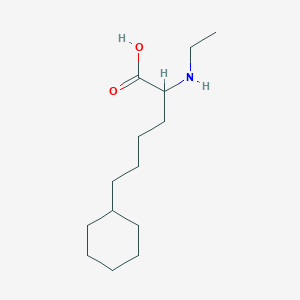
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)

